Cas no 201789-28-8 (2,4-Bis(trifluoromethyl)phenylacetonitrile)

2,4-Bis(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by the presence of two trifluoromethyl groups at the 2- and 4-positions of the phenyl ring. This structural configuration enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl groups contribute to increased stability, lipophilicity, and reactivity in electrophilic substitution reactions. Its high purity and well-defined chemical properties ensure consistent performance in applications such as nucleophilic additions or cyclization reactions. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
2,4-Bis(trifluoromethyl)phenylacetonitrile structure
201789-28-8 structure
商品名:2,4-Bis(trifluoromethyl)phenylacetonitrile
CAS番号:201789-28-8
MF:C10H5NF6
メガワット:253.1438
MDL:MFCD00042490
CID:254502
PubChem ID:2736175

2,4-Bis(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile,2,4-bis(trifluoromethyl)-
    • 2,4-Bis(trifluoromethyl)phenylacetonitrile
    • 2-[2,4-bis(trifluoromethyl)phenyl]ethanenitrile
    • AC1MC4ZX
    • AC1Q4IRA
    • CTK7C9793
    • MolPort-000-151-634
    • SCHEMBL5929043
    • BJEJFFSIEUOCNS-UHFFFAOYSA-N
    • 201789-28-8
    • PS-7443
    • 2-(2,4-Bis(trifluoromethyl)phenyl)acetonitrile
    • MFCD00042490
    • FT-0643883
    • 2-[2, 4-bis(trifluoromethyl)phenyl]acetonitrile
    • CK2051
    • lanthanum(iii)oxalatehydrate
    • AKOS015852815
    • A814307
    • 2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile
    • DTXSID60371182
    • CS-0103700
    • 2,4-Bis(trifluoromethyl)benzyl cyanide
    • MDL: MFCD00042490
    • インチ: InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2
    • InChIKey: BJEJFFSIEUOCNS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1CC#N)C(F)(F)F)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 253.03265
  • どういたいしつりょう: 253.033
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 23.8A^2

じっけんとくせい

  • 密度みつど: 1.385
  • ふってん: 202 ºC
  • フラッシュポイント: 76 ºC
  • 屈折率: 1.414
  • PSA: 23.79

2,4-Bis(trifluoromethyl)phenylacetonitrile セキュリティ情報

  • 危険物輸送番号:UN 3276
  • 危険レベル:IRRITANT

2,4-Bis(trifluoromethyl)phenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005841-1g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8
1g
1006.0CNY 2021-07-13
TRC
T901233-500mg
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8
500mg
$ 135.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005841-1g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8
1g
1006CNY 2021-05-07
A2B Chem LLC
AF31677-25g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8 97%
25g
$532.00 2024-04-20
A2B Chem LLC
AF31677-1g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8 97%
1g
$49.00 2024-04-20
A2B Chem LLC
AF31677-5g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8 97%
5g
$159.00 2024-04-20
TRC
T901233-50mg
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8
50mg
$ 50.00 2022-06-02
Apollo Scientific
PC9045-1g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8 98%
1g
£27.00 2025-02-22
Fluorochem
007831-1g
2,4-Bis(trifluoromethyl)phenylacetonitrile
201789-28-8 95%
1g
£27.00 2022-03-01
abcr
AB128081-5g
2,4-Bis(trifluoromethyl)phenylacetonitrile, 98%; .
201789-28-8 98%
5g
€208.70 2025-02-20

2,4-Bis(trifluoromethyl)phenylacetonitrile 関連文献

2,4-Bis(trifluoromethyl)phenylacetonitrileに関する追加情報

Introduction to 2,4-Bis(trifluoromethyl)phenylacetonitrile (CAS No. 201789-28-8)

2,4-Bis(trifluoromethyl)phenylacetonitrile, with the chemical formula C10H5CF32N, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 201789-28-8, is characterized by its unique structural features, which include the presence of two trifluoromethyl groups attached to a phenyl ring, with an acetonitrile substituent at the third position. Such structural motifs make it a valuable intermediate in the synthesis of various biologically active molecules.

The significance of 2,4-Bis(trifluoromethyl)phenylacetonitrile lies in its versatility as a building block in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl groups enhances the lipophilicity and metabolic stability of the resulting compounds, which is a critical factor in drug design. Furthermore, the acetonitrile moiety provides a reactive site for further functionalization, enabling the synthesis of more complex structures. These properties have made this compound particularly useful in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on compounds containing trifluoromethyl groups due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into molecular structures can lead to improved binding affinity, increased bioavailability, and enhanced resistance to metabolic degradation. 2,4-Bis(trifluoromethyl)phenylacetonitrile exemplifies this trend, as it serves as a precursor for numerous pharmacologically relevant compounds.

One of the most compelling applications of 2,4-Bis(trifluoromethyl)phenylacetonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in cancer therapy. The trifluoromethyl group's ability to enhance binding interactions with biological targets has been leveraged to develop potent and selective kinase inhibitors. For instance, derivatives of this compound have been investigated for their potential as inhibitors of tyrosine kinases, which are overexpressed in many cancerous cells. Preliminary studies have shown promising results in terms of inhibitory activity and selectivity.

Another area where 2,4-Bis(trifluoromethyl)phenylacetonitrile has found utility is in the development of antiviral agents. The structural features of this compound allow for the design of molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Research has focused on using this intermediate to synthesize compounds that target RNA-dependent RNA polymerases or proteases essential for viral replication. Some early-stage studies have demonstrated encouraging antiviral activity against certain viral strains.

The agrochemical sector has also benefited from the use of 2,4-Bis(trifluoromethyl)phenylacetonitrile as an intermediate. Fluorinated compounds are known for their enhanced efficacy as pesticides and herbicides due to their improved stability and bioavailability. Derivatives of this compound have been explored as potential candidates for next-generation crop protection agents. These derivatives exhibit promising activity against a range of pests and weeds while maintaining environmental safety profiles.

The synthesis of 2,4-Bis(trifluoromethyl)phenylacetonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include halogenation followed by trifluoromethylation of a phenyl ring, followed by nucleophilic substitution with cyanide sources to introduce the acetonitrile group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities.

In conclusion,2,4-Bis(trifluoromethyl)phenylacetonitrile (CAS No. 201789-28-8) is a versatile and highly valuable compound in modern chemical synthesis. Its unique structural features make it an indispensable tool for researchers working on pharmaceuticals, agrochemicals, and other specialized applications. The growing body of research demonstrating its utility in drug discovery and crop protection underscores its importance in contemporary chemical innovation.

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